molecular formula C4H9NO2S B8601180 (3S)-3-amino-1lambda6-thiolane-1,1-dione

(3S)-3-amino-1lambda6-thiolane-1,1-dione

Cat. No.: B8601180
M. Wt: 135.19 g/mol
InChI Key: OVKIDXBGVUQFFC-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-1lambda6-thiolane-1,1-dione is a chiral primary amine with significant potential in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a tetrahydrothiophene ring with a sulfone group and an amine group. The presence of the sulfone group imparts unique chemical properties, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1lambda6-thiolane-1,1-dione typically involves the catalytic asymmetric synthesis of α-chiral primary amines. One common method is the reductive amination of aldehydes or ketones with primary amines. This process can be catalyzed by various metal complexes, such as Cp*Ir complexes bearing a 2-picolinamide moiety, under transfer hydrogenation conditions using ammonium formate as both the nitrogen and hydrogen source . Another method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing efficient and cost-effective catalysts and reagents. The choice of solvent and reaction conditions is crucial to ensure high yield and purity of the product. Common solvents include tetrahydrofuran and 1,2-dichloroethane, while reaction conditions may vary depending on the specific requirements of the production process .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quaternary ammonium cations, while reductive amination typically produces secondary or tertiary amines .

Mechanism of Action

The mechanism of action of (3S)-3-amino-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. Additionally, the sulfone group can participate in redox reactions, further modulating the compound’s effects on molecular targets .

Properties

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

IUPAC Name

(3S)-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C4H9NO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3,5H2/t4-/m0/s1

InChI Key

OVKIDXBGVUQFFC-BYPYZUCNSA-N

Isomeric SMILES

C1CS(=O)(=O)C[C@H]1N

Canonical SMILES

C1CS(=O)(=O)CC1N

Origin of Product

United States

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